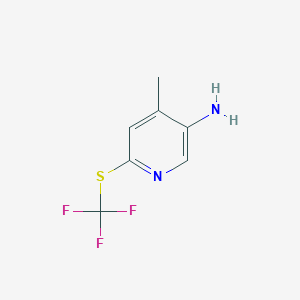

4-Methyl-6-(trifluoromethylthio)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-(trifluoromethylsulfanyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2S/c1-4-2-6(12-3-5(4)11)13-7(8,9)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNRYRQMKDPVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves introducing the trifluoromethylthio (SCF₃) group via palladium-catalyzed cross-coupling. A halogenated pyridine precursor, such as 3-amino-4-methyl-6-chloropyridine, reacts with electrophilic SCF₃ reagents (e.g., AgSCF₃ or (SCF₃)₂) in the presence of a Pd catalyst.

Experimental Details

Mechanistic Insight :

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Cl bond, followed by ligand exchange with SCF₃⁻. Reductive elimination yields the desired product.

Nucleophilic Aromatic Substitution (SNAr)

Reaction Overview

Electron-deficient pyridine derivatives undergo SNAr with nucleophilic SCF₃ sources. For example, 3-amino-4-methyl-6-fluoropyridine reacts with KSCF₃ under basic conditions.

Experimental Details

Limitations :

-

Requires strongly electron-withdrawing groups (e.g., NO₂) to activate the pyridine ring.

-

Competing side reactions (e.g., hydrolysis) reduce efficiency.

Decarboxylative Trifluoromethylthiolation

Reaction Overview

Lithium pyridylacetates undergo decarboxylation to generate reactive intermediates, which trap SCF₃ groups from electrophilic reagents like Phth-SCF₃.

Experimental Details

Advantages :

-

Avoids pre-functionalized halogenated pyridines.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Pd-catalyzed coupling | Pd(OAc)₂, AgSCF₃ | 68–85 | High regioselectivity | Costly Pd catalysts |

| SNAr | KSCF₃, Cs₂CO₃ | 50–72 | No transition metals | Requires electron-deficient substrates |

| Decarboxylative | Phth-SCF₃ | 60–75 | One-pot synthesis | Limited substrate scope |

Case Study: Scalable Synthesis via Pd Catalysis

A 10 mmol-scale reaction using 3-amino-4-methyl-6-chloropyridine and (SCF₃)₂ in a two-chamber reactor achieved 82% yield. Key parameters:

Chemical Reactions Analysis

Key Reaction Pathway

The reaction proceeds via the following steps:

-

Saponification : Methyl pyridylacetates undergo saponification to form lithium pyridylacetates.

-

Decarboxylative Trifluoromethylthiolation : Treatment with N-(trifluoromethylthio)benzenesulfonimide (as the electrophilic trifluoromethylthiolation reagent) promotes decarboxylation. This generates an intermediate N-trifluoromethylthio-alkylidene-1,2-dihydropyridine, which isomerizes to yield the final product .

Reaction Conditions and Yields

-

Reagents : N-(trifluoromethylthio)benzenesulfonimide, THF solvent, and molecular sieves (MS 4 Å).

-

Yields :

-

One-Pot Synthesis : The saponification and decarboxylative trifluoromethylthiolation steps can be combined in a single pot, simplifying the process .

| Substrate | Product Yield | Conditions |

|---|---|---|

| Lithium 2-pyridylacetate | 30% | N-(trifluoromethylthio)benzenesulfonimide, THF, MS 4 Å, RT, 15 h |

| Lithium 4-pyridylacetate | 29% | Same reagent and conditions |

Substitution Reactions Involving the Amine Group

The amine group at position 3 of the pyridine ring is a reactive site for further functionalization.

Potential Reaction Pathways

-

Nucleophilic Substitution : The amine can act as a nucleophile, enabling reactions with electrophiles (e.g., halides, carbonyls).

-

Catalytic Cross-Coupling : The amine may participate in metal-catalyzed reactions (e.g., Buchwald–Hartwig amination), though specific examples for this compound are not detailed in the literature.

Related Analogs

In structurally similar pyridine derivatives (e.g., 5-Bromo-4-methyl-2-(trifluoromethylthio)pyridine), bromine substitution is feasible. This suggests that the amine in the target compound could undergo analogous transformations, though direct evidence is lacking.

Reactivity of the Trifluoromethylthio Group

The SCF₃ group in the target compound exhibits distinct chemical behavior due to its strong electron-withdrawing nature and stability.

Key Observations

-

Stability : The trifluoromethylthio group is robust under standard reaction conditions, making it suitable for use in subsequent transformations.

-

Electrophilic Character : The sulfur atom in the SCF₃ group is electrophilic, enabling potential participation in nucleophilic substitution or coordination chemistry .

-

Functional Group Tolerance : The SCF₃ group is compatible with a variety of functional groups, including esters, amides, and nitrogen heterocycles .

Mechanistic Insights

The decarboxylative trifluoromethylthiolation mechanism involves:

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including 4-Methyl-6-(trifluoromethylthio)pyridin-3-amine, exhibit promising anticancer properties. For instance, a study reported that similar trifluoromethyl pyridine derivatives showed varying levels of cytotoxicity against cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer) at concentrations as low as 5 μg/ml. The structure-activity relationship indicated that the trifluoromethylthio group plays a critical role in enhancing the anticancer efficacy of these compounds .

Neuroprotective Properties

Another notable application is in neuroprotection. Research has identified aromatic carbamates incorporating a 3-(aminomethyl)-6-(trifluoromethyl)pyridine moiety, which demonstrated significant neuroprotective effects in cellular models. The compound showed comparable cell viability to established neuroprotective agents at specific concentrations, indicating its potential for treating neurodegenerative diseases .

Herbicidal Activity

The compound has also been explored for its herbicidal properties. A patent describes the synthesis of pyridazinyl amine compounds with broad-spectrum herbicidal activity, suggesting that similar pyridine derivatives could be effective in agricultural applications . The trifluoromethylthio group enhances the herbicidal activity by improving the compound's interaction with plant enzymes involved in growth regulation.

Insecticidal Properties

In addition to herbicides, derivatives of this compound have shown moderate insecticidal activities against various pests at higher concentrations (e.g., 500 μg/ml). These findings position the compound as a potential candidate for developing new insecticides aimed at agricultural pests .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparative Data Table

Neuroprotective Study

A study published in Frontiers in Chemistry evaluated the neuroprotective effects of various trifluoromethyl pyridine derivatives. The results showed that compounds containing the trifluoromethylthio group significantly improved neuronal survival rates under oxidative stress conditions compared to controls .

Herbicide Development

In a recent patent application, researchers outlined the synthesis of novel herbicides based on pyridazinyl amines, which included structural analogs of this compound. These compounds demonstrated effective weed control in field trials, highlighting their potential utility in modern agriculture .

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethylthio)pyridin-3-amine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its molecular targets, such as enzymes and receptors, and modulate their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Electronic Differences

The trifluoromethylthio group distinguishes this compound from analogs with alternative substituents. Key structural analogs include:

Table 1: Substituent Comparison

*Calculated based on molecular formula.

Key Observations:

Lipophilicity : The -SCF₃ group increases logP compared to oxygen-linked substituents (e.g., thiolan-oxy), enhancing membrane permeability .

Metabolic Stability: Fluorinated analogs (e.g., -CF₃ or -SCF₃) resist oxidative degradation better than non-fluorinated derivatives .

Table 2: Comparative Bioactivity

Key Findings:

- Target Compound : The -SCF₃ group may improve binding to viral proteases (e.g., SARS-CoV-2 3CLpro) compared to -Cl or -CF₃ analogs due to sulfur’s polarizability .

- Pyrazolo Analogs : The pyrazolo ring system (vs. pyridine) increases planarity, favoring interactions with flat binding sites (e.g., kinase ATP pockets) .

Biological Activity

4-Methyl-6-(trifluoromethylthio)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound features a pyridine ring substituted with a trifluoromethylthio group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors. Similar compounds have been shown to influence cell proliferation and migration by modulating signaling pathways associated with cancer and inflammation.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of certain kinases, which play critical roles in cellular signaling pathways.

- Receptor Modulation: It can potentially bind to various receptors, altering their activity and affecting downstream signaling processes.

Cytotoxicity and Antiproliferative Effects

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been tested against breast cancer (MCF7), pancreatic cancer (Capan-1), and other lines, demonstrating significant antiproliferative activity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 5.2 | Moderate cytotoxicity |

| Capan-1 | 3.8 | High cytotoxicity |

| HCC1937 | 4.5 | Moderate cytotoxicity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Neuroprotective Effects

Research has also indicated neuroprotective properties for derivatives containing the trifluoromethyl group. For example, a study reported that related compounds conferred significant neuroprotection in cellular models of neurodegeneration, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups in pyridine derivatives has been shown to enhance biological activity. Studies have demonstrated that variations in substitution patterns on the pyridine ring can significantly affect potency and selectivity for biological targets.

Notable Findings:

- Positioning of Trifluoromethyl Groups: The position of the trifluoromethyl group affects the compound's interaction with target proteins, influencing both efficacy and safety profiles.

- Substituent Variations: Altering other substituents on the pyridine ring can lead to improved activity against specific cancer types or other pathological conditions.

Case Studies

-

Inhibition of p38 MAP Kinase:

A study highlighted that compounds similar to this compound effectively inhibited p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. These findings suggest potential therapeutic applications for inflammatory diseases and cancers. -

Neuroprotective Applications:

Research exploring the neuroprotective effects of trifluoromethyl-containing pyridines indicated that they could protect neuronal cells from oxidative stress-induced apoptosis, supporting their use in neurodegenerative disease treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-6-(trifluoromethylthio)pyridin-3-amine, and what are their efficiency metrics?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic trifluoromethylthio introduction. For example, trifluoromethylthiolation of pyridine precursors using reagents like AgSCF₃ or CuSCF₃ under mild conditions (20–50°C) achieves moderate yields (45–65%) . Key intermediates (e.g., 6-methylpyridin-3-amine derivatives) are often halogenated (Cl/Br) at the 6-position before SCF₃ group installation. Purity (>95%) is typically confirmed via HPLC .

Q. How is the stability of the trifluoromethylthio group in this compound characterized under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Decomposition is monitored via LC-MS, revealing SCF₃ group hydrolysis to SH or SO₂CF₃ under strongly acidic/basic conditions. Thermal gravimetric analysis (TGA) shows stability up to 150°C, making it suitable for room-temperature storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Pyridine ring protons appear as distinct doublets (δ 7.8–8.2 ppm), while the SCF₃ group causes deshielding of adjacent carbons (δ 125–130 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 239.04, with fragmentation patterns confirming SCF₃ loss (Δ m/z 85) .

- IR Spectroscopy : Strong C-F stretches (1050–1150 cm⁻¹) and S-C vibrations (600–700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic rotational barriers in the SCF₃ group. Use DFT calculations (B3LYP/6-311+G**) with explicit solvent models (e.g., DMSO) to simulate spectra. Experimental verification via variable-temperature NMR (VT-NMR) can identify conformational changes .

Q. What strategies mitigate by-product formation during the trifluoromethylthiolation step?

- Methodological Answer : Common by-products (e.g., disulfides or oxidized SCF₂ derivatives) form due to reagent impurities or oxygen exposure. Strategies include:

- Using anhydrous solvents (e.g., THF) and inert atmospheres.

- Catalytic systems like Pd(OAc)₂/4-dimethylaminopyridine (DMAP), which reduce side reactions and improve yields to >70% .

- Purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does the electronic nature of the pyridine ring influence the reactivity of the trifluoromethylthio group?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance SCF₃ stability but reduce nucleophilic substitution rates. Hammett studies (σ⁺ values) correlate substituent effects with reaction kinetics. For 4-methyl derivatives, steric hindrance minimally affects reactivity, but electron-donating groups increase susceptibility to oxidation .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer : Scaling issues include exothermic trifluoromethylthiolation and catalyst recovery. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.